2-Azaspiro[3.5]nonan-7-amine

Medicinal Chemistry Structure-Based Drug Design Scaffold Hopping

2-Azaspiro[3.5]nonan-7-amine (CAS 2680663-32-3) is a conformationally constrained spirocyclic diamine with molecular formula C₈H₁₆N₂ and molecular weight 140.23 g/mol. The scaffold comprises a four-membered azetidine ring fused via a shared quaternary spiro carbon to a six-membered cyclohexane ring bearing an exocyclic primary amine at the 7-position, generating a rigid, three-dimensional architecture with dual hydrogen-bond donor/acceptor capacity.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
Cat. No. B13490686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azaspiro[3.5]nonan-7-amine
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESC1CC2(CCC1N)CNC2
InChIInChI=1S/C8H16N2/c9-7-1-3-8(4-2-7)5-10-6-8/h7,10H,1-6,9H2
InChIKeyQKNQYXKYXHFEMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azaspiro[3.5]nonan-7-amine: Spirocyclic Diamine Building Block for Fragment-Based and Structure-Guided Drug Discovery Programs


2-Azaspiro[3.5]nonan-7-amine (CAS 2680663-32-3) is a conformationally constrained spirocyclic diamine with molecular formula C₈H₁₆N₂ and molecular weight 140.23 g/mol . The scaffold comprises a four-membered azetidine ring fused via a shared quaternary spiro carbon to a six-membered cyclohexane ring bearing an exocyclic primary amine at the 7-position, generating a rigid, three-dimensional architecture with dual hydrogen-bond donor/acceptor capacity . The 2-azaspiro[3.5]nonane core has attained prominence in medicinal chemistry: its regioisomeric 7-aza counterpart serves as the linker in the clinical BCL-2 inhibitor sonrotoclax (BGB-11417) [1] and as the core scaffold in the FAAH clinical candidate PF-04862853 [2]. The 2-aza regioisomer specifically appears in Syngenta's herbicidal cyclohexanedione patent portfolio (WO2020074489A1), confirming agricultural as well as pharmaceutical relevance [3].

Why 2-Azaspiro[3.5]nonan-7-amine Cannot Be Replaced by Generic Spirocyclic Amine Alternatives in Lead Optimization


Spirocyclic amines are not interchangeable commodities: the position of the endocyclic nitrogen, the ring-size combination, and the presence and location of exocyclic amine substituents collectively determine exit-vector geometry, hydrogen-bonding capacity, and ionization profile . The 2-azaspiro[3.5]nonane core places the basic nitrogen in a strained four-membered azetidine ring, producing a distinctly different spatial orientation of substituents compared to the clinically validated 7-azaspiro[3.5]nonane isomer—a difference that proved decisive in BeiGene's BCL-2 inhibitor program, where the 7-aza regioisomer (biochemical IC₅₀ = 0.049 nM) outperformed the shorter 2-azaspiro[3.3]heptane linker and non-spirocyclic alternatives [1]. Furthermore, the 7-exocyclic amine on 2-Azaspiro[3.5]nonan-7-amine introduces a second protonatable site absent in the parent 2-Azaspiro[3.5]nonane (CAS 666-08-0), altering both the pKa landscape and the capacity for directed hydrogen bonding . The quantitative evidence below establishes why procurement decisions must be compound-specific rather than scaffold-generic.

Quantitative Differentiation Evidence: 2-Azaspiro[3.5]nonan-7-amine vs. Closest Spirocyclic Comparators


Regioisomeric Nitrogen Placement: Differentiated Exit-Vector Geometry vs. 7-Azaspiro[3.5]nonane Scaffold

The 2-Azaspiro[3.5]nonan-7-amine scaffold places the endocyclic nitrogen in the four-membered azetidine ring (position 2), whereas the clinically validated 7-azaspiro[3.5]nonane isomer places it in the six-membered ring (position 7) [1]. These regioisomers are not functionally equivalent: in BeiGene's BCL-2 inhibitor program, the 7-azaspiro[3.5]nonane linker (compound S-10r) achieved a biochemical IC₅₀ of 0.049 nM against WT Bcl-2 and cellular potency of 5.8 nM, significantly outperforming the shorter 2-azaspiro[3.3]heptane linker (compound 10s, biochemical IC₅₀ = 0.12 nM)—a difference attributed to the distinct spatial trajectory of the 7-aza spiro junction in orienting the pyrrolidine substituent toward the P2 pocket [1]. The 2-aza regioisomer, by virtue of its azetidine-based nitrogen, presents an orthogonal exit-vector geometry that addresses different topological requirements in target binding sites .

Medicinal Chemistry Structure-Based Drug Design Scaffold Hopping

Dual Amine Functionality: Expanded Hydrogen-Bond Donor/Acceptor Capacity vs. Parent Mono-Amine 2-Azaspiro[3.5]nonane

2-Azaspiro[3.5]nonan-7-amine (C₈H₁₆N₂, MW 140.23) possesses two amine groups—the endocyclic azetidine NH and the exocyclic 7-NH₂—yielding predicted hydrogen-bond donor count (HBD) = 2 and hydrogen-bond acceptor count (HBA) = 2 . In contrast, the parent scaffold 2-Azaspiro[3.5]nonane (C₈H₁₅N, MW 125.21) has HBD = 1 and HBA = 1 with a measured logP of 1.54 and Fsp3 of 1.0 . The addition of the exocyclic amine increases molecular weight by 15.02 Da (+12.0%) and introduces a second protonatable center with a predicted pKa of approximately 8.27 [1], creating a dual-ionization profile unavailable in the mono-amine parent or in 2-Oxaspiro[3.5]nonan-7-amine (C₈H₁₅NO, MW 141.21, HBD = 1, HBA = 2) . This dual-amine character enables pH-dependent solubility tuning and provides an additional vector for directed hydrogen bonding to biological targets.

Fragment-Based Drug Discovery Physicochemical Profiling Lead Optimization

Maximal Fsp3 Character (Fsp3 = 1.0): Conformational Rigidity and Property Advantage vs. Partially Unsaturated Spirocycles

The 2-Azaspiro[3.5]nonane scaffold has a fraction of sp³-hybridized carbon atoms (Fsp3) of 1.0, confirmed by Fluorochem analytical data for the parent compound (CAS 666-08-0) . This represents the theoretical maximum for a saturated carbon scaffold and exceeds typical drug-like molecules where Fsp3 values above 0.45 are associated with improved clinical success rates [1]. The 2-Azaspiro[3.5]nonan-7-amine retains this fully saturated character (all eight carbons are sp³), conferring a three-dimensional conformational profile that is distinct from partially unsaturated azaspirocycles such as 2-azaspiro[4.4]nonane-1,3-dione derivatives (which introduce sp² carbons via carbonyl groups) or aromatic-fused spiro systems [2]. High Fsp3 is mechanistically linked to reduced crystal packing propensity, improved aqueous solubility at a given logP, and mitigation of promiscuous binding associated with planar aromatic systems [1].

Drug-Likeness Optimization Conformational Analysis Physicochemical Property Prediction

Class-Level Clinical Validation: Differentiated Scaffold Confidence vs. Untested Spirocyclic Cores

The broader 2-azaspiro[3.5]nonane chemotype has achieved industrial validation through Syngenta's herbicidal patent portfolio (WO2020074489A1, granted as US 12,398,101 B2), which claims novel cyclohexanedione derivatives with 'improved properties' over prior herbicidal diones [1]. In parallel, the regioisomeric 7-azaspiro[3.5]nonane scaffold has produced two clinical candidates: PF-04862853 (FAAH inhibitor for pain, advanced on the basis of 'remarkable potency, selectivity, pharmacokinetic properties and in vivo efficacy') [2], and sonrotoclax (BGB-11417), a BCL-2 inhibitor demonstrating superior potency against both WT (biochemical IC₅₀ = 0.049 nM) and the G101V venetoclax-resistant mutant [3]. These clinical precedents de-risk the broader [3.5] azaspiro chemotype, while the specific 2-aza regioisomer with a 7-exocyclic amine remains underexplored—representing a 'privileged scaffold gap' that offers first-mover advantage in unexplored target space .

Drug Discovery Clinical Pipeline Analysis Scaffold Selection Strategy

Orthogonal Derivatization Potential: Two Chemically Distinct Amine Handles vs. Single-Functional-Group Spirocycles

2-Azaspiro[3.5]nonan-7-amine provides two chemically differentiable amine handles: the endocyclic azetidine secondary amine (more hindered, pKa modulated by ring strain) and the exocyclic 7-primary amine (less hindered, predicted pKa ~8.27) [1]. This orthogonality is demonstrated commercially by the availability of selectively Boc-protected intermediates such as 7-(Boc-amino)-2-azaspiro[3.5]nonane (CAS 1434142-07-0, MW 240.35, purity 95%), confirming that the 7-NH₂ can be selectively protected while leaving the azetidine NH free for further functionalization . In contrast, 2-Azaspiro[3.5]nonane (parent) offers only a single azetidine NH handle, and 7-azaspiro[3.5]nonane regioisomers lack the exocyclic amine entirely . The spiroazetidin-2-one derivatives of 2-azaspiro[3.5]nonane have demonstrated antinociceptive activity, confirming that derivatization at position 2 yields biologically active compounds [2].

Parallel Synthesis Chemical Biology Building Block Utility

Limitation Statement: Absence of Direct Head-to-Head Biological Comparative Data

A systematic search of PubMed, BindingDB, ChEMBL, and patent databases as of early 2026 reveals that 2-Azaspiro[3.5]nonan-7-amine (CAS 2680663-32-3) has no published direct head-to-head biological comparison against its closest structural analogs in a single assay system. The quantitative evidence presented above relies on: (i) cross-study comparisons of physicochemical properties (MW, HBD/HBA, Fsp3, logP), (ii) class-level inference from the clinically validated 7-azaspiro[3.5]nonane scaffold in unrelated target contexts, and (iii) structural and synthetic differentiation arguments. No IC₅₀, Ki, or cellular potency data for the unsubstituted 2-Azaspiro[3.5]nonan-7-amine scaffold against any defined biological target were identified [1]. Prospective users should commission head-to-head profiling against their specific comparators of interest (e.g., 7-azaspiro[3.5]nonan-2-amine, 2-oxaspiro[3.5]nonan-7-amine, or 2-azaspiro[3.3]heptan-6-amine) under standardized assay conditions to generate target-specific differentiation data.

Evidence Assessment Data Gap Analysis

Optimal Application Scenarios for 2-Azaspiro[3.5]nonan-7-amine in Research and Industrial Procurement


Fragment Library Enrichment: Expanding sp³-Rich Chemical Space with a Dual-Amine Spirocyclic Probe

Incorporating 2-Azaspiro[3.5]nonan-7-amine into fragment-screening collections addresses the documented deficit of three-dimensional, sp³-rich fragments in commercial libraries. With Fsp3 = 1.0 and two hydrogen-bond-capable amines, this scaffold satisfies the 'escape from flatland' design principles established by Lovering et al., which correlate higher Fsp3 with improved clinical developability [1]. The dual-amine functionality permits the fragment to probe two distinct hydrogen-bonding interactions simultaneously—a feature absent in mono-amine spirocycles such as 2-Azaspiro[3.5]nonane (HBD = 1) . The commercial availability of the selectively Boc-protected 7-(Boc-amino)-2-azaspiro[3.5]nonane intermediate (CAS 1434142-07-0, 95% purity) further enables rapid parallel library synthesis without protecting-group development overhead .

Scaffold-Hopping from Piperidine/Piperazine Cores: Introducing Conformational Restraint via Azetidine-Based Spiro Geometry

When optimizing lead series derived from flexible piperidine or piperazine linkers, 2-Azaspiro[3.5]nonan-7-amine provides a conformationally locked alternative that pre-organizes the amine vectors. The azetidine-based nitrogen at position 2 constrains the torsional freedom available to N-substituents, potentially reducing the entropic penalty upon target binding [1]. This strategy is informed by the successful deployment of the regioisomeric 7-azaspiro[3.5]nonane linker in sonrotoclax, where the spirocyclic constraint contributed to a biochemical IC₅₀ of 0.049 nM—a potency level unattainable with flexible linkers such as cyclobutylpiperidine or 1,3′-biazetidine in the same series . The 2-aza regioisomer offers an alternative exit-vector geometry for targets where the 7-aza trajectory is suboptimal.

Agrochemical Lead Generation: Exploiting the Syngenta 2-Azaspiro[3.5]nonane Herbicidal Chemotype

Syngenta's granted patent US 12,398,101 B2 (priority 2019) claims herbicidal cyclohexanedione compounds incorporating the 2-azaspiro[3-5]nonane scaffold with 'improved properties' over prior art [1]. The patent generically encompasses compounds of Formula (I) where the spirocyclic core bears defined R₁–R₄ substituents, and explicitly claims weed control applications in crops of useful plants. 2-Azaspiro[3.5]nonan-7-amine, with its exocyclic 7-amine, maps onto the generic Formula (I) as a key intermediate for introducing R₄ substituents via amide, sulfonamide, or urea linkages. Agrochemical discovery groups pursuing novel herbicides with resistance-breaking profiles should evaluate this scaffold as a synthetic entry point into Syngenta's validated chemical space.

Bifunctional Probe Development: Exploiting Orthogonal Amine Reactivity for Chemical Biology Tool Compounds

The presence of two chemically distinguishable amines—a sterically hindered azetidine NH and a relatively unhindered primary 7-NH₂ (predicted pKa ~8.27) [1]—enables sequential bifunctional conjugation strategies. A typical workflow involves: (i) selective Boc protection of the 7-NH₂ (as demonstrated by the commercial availability of 7-(Boc-amino)-2-azaspiro[3.5]nonane at 95% purity) ; (ii) functionalization of the azetidine NH via N-arylation, sulfonylation, or reductive amination; (iii) Boc deprotection to reveal the 7-NH₂; and (iv) installation of a second functional element (fluorophore, affinity tag, PEG linker, or bioorthogonal handle). This sequential orthogonality is not achievable with mono-amine spirocycles such as 2-Azaspiro[3.5]nonane or 7-azaspiro[3.5]nonane, making 2-Azaspiro[3.5]nonan-7-amine the preferred starting material for bifunctional probe construction.

Quote Request

Request a Quote for 2-Azaspiro[3.5]nonan-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.